

Application Notes and Protocols for CTX-0294885 in Phosphopeptide Enrichment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CTX-0294885 hydrochloride

Cat. No.: B1150419

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel, broad-spectrum kinase inhibitor that has demonstrated significant utility as an affinity reagent for the enrichment and analysis of the human kinome.^{[1][2]} This bisanilino pyrimidine compound can be immobilized on a solid support, such as Sepharose beads, to effectively capture a wide range of protein kinases from cell lysates.^{[1][2]} Its application is particularly valuable in mass spectrometry (MS)-based proteomics for comprehensive kinome profiling and the subsequent identification of phosphopeptides, providing insights into cellular signaling networks.

One of the key advantages of CTX-0294885 is its ability to capture kinases that are often missed by other broad-spectrum inhibitors, such as all members of the AKT family.^{[1][3]} When used in combination with other kinase inhibitors, CTX-0294885 significantly expands the coverage of the kinome, enabling a more thorough investigation of kinase-mediated signaling pathways.^[1] This document provides detailed application notes and protocols for the use of CTX-0294885 in conjunction with phosphopeptide enrichment techniques for advanced phosphoproteomic studies.

Data Presentation

The use of CTX-0294885, particularly in combination with other kinase inhibitors and coupled with phosphopeptide enrichment, has yielded significant quantitative data in kinome profiling.

The following tables summarize the key findings from studies utilizing this reagent in the MDA-MB-231 human breast cancer cell line.

Table 1: Kinase Identification using CTX-0294885-based Affinity Purification

Inhibitor(s)	Number of Protein Kinases Identified	Cell Line	Key Findings	Reference
CTX-0294885	235	MDA-MB-231	Captured all members of the AKT family.	[1] [3]
Mixture of three common kinase inhibitors	Not specified	MDA-MB-231	-	[1]
CTX-0294885 + three common kinase inhibitors	261	MDA-MB-231	Largest kinome coverage from a single cell line reported to date.	[1]

Table 2: Phosphosite Identification Following Kinase Enrichment and Phosphopeptide Enrichment

Enrichment Strategy	Number of High-Confidence Phosphosites	Number of Kinases with Phosphosites	Key Findings	Reference
Affinity purification with four inhibitors (including CTX-0294885) coupled with phosphopeptide enrichment	799	183	~10% of phosphosites localized to the activation loop. Identification of previously unreported phosphosites on BMP2K, MELK, HIPK2, and PRKDC.	[1]
TiO2 enrichment for phosphopeptides (in the context of CTX-0294885 experiments)	Not specified	179	-	[3]

Experimental Protocols

The following protocols provide a detailed methodology for the use of CTX-0294885 in kinase enrichment, followed by a general but robust protocol for phosphopeptide enrichment using Titanium Dioxide (TiO₂), a method often coupled with this type of workflow.

Protocol 1: Kinase Enrichment using CTX-0294885-Coupled Beads

This protocol is based on the affinity purification of kinases from cell lysates.

Materials:

- CTX-0294885-coupled Sepharose beads

- MDA-MB-231 cells (or other cell line of interest)
- Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
- Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
- Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Microcentrifuge tubes
- End-over-end rotator
- Centrifuge

Procedure:

- Cell Lysis:
 - Harvest cultured cells and wash with ice-cold PBS.
 - Lyse the cells in ice-cold Lysis Buffer for 30 minutes with gentle agitation.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine the protein concentration of the supernatant.
- Affinity Purification:
 - Equilibrate the CTX-0294885-coupled Sepharose beads with Lysis Buffer.
 - Incubate the cell lysate (e.g., 1-5 mg of total protein) with the equilibrated beads for 2-4 hours at 4°C with end-over-end rotation.
 - Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C and discard the supernatant.

- Wash the beads three times with Wash Buffer.
- Elution:
 - Elute the bound kinases by incubating the beads with Elution Buffer for 10-15 minutes at room temperature with gentle agitation.
 - Pellet the beads and collect the supernatant containing the enriched kinases.
 - Immediately neutralize the eluate with Neutralization Buffer.
- Sample Preparation for Downstream Analysis:
 - The eluted kinase fraction can be further processed for downstream applications such as Western blotting or, for phosphoproteomics, subjected to protein digestion and subsequent phosphopeptide enrichment.

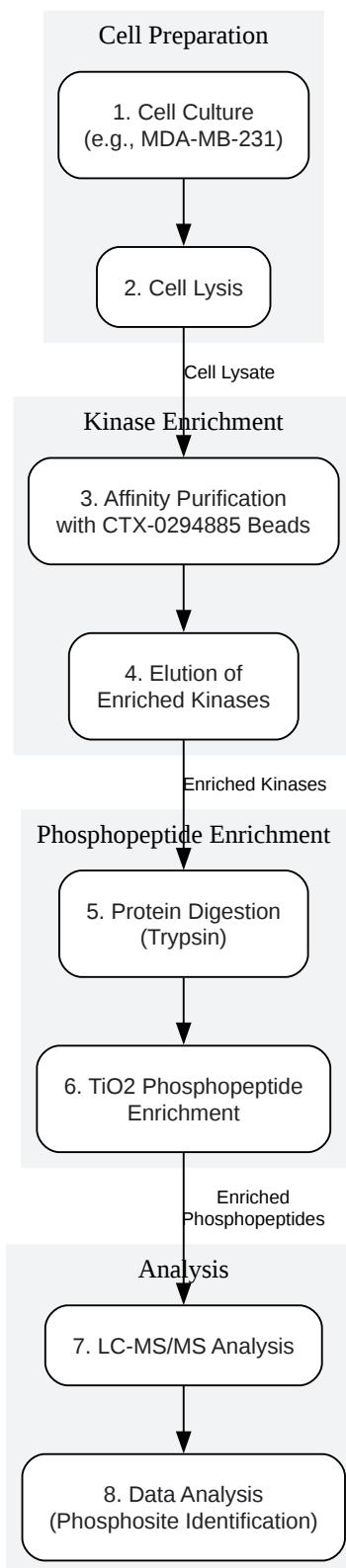
Protocol 2: Phosphopeptide Enrichment using Titanium Dioxide (TiO₂)

This protocol is a general procedure for the enrichment of phosphopeptides from a complex peptide mixture, such as the digested eluate from the kinase enrichment step.

Materials:

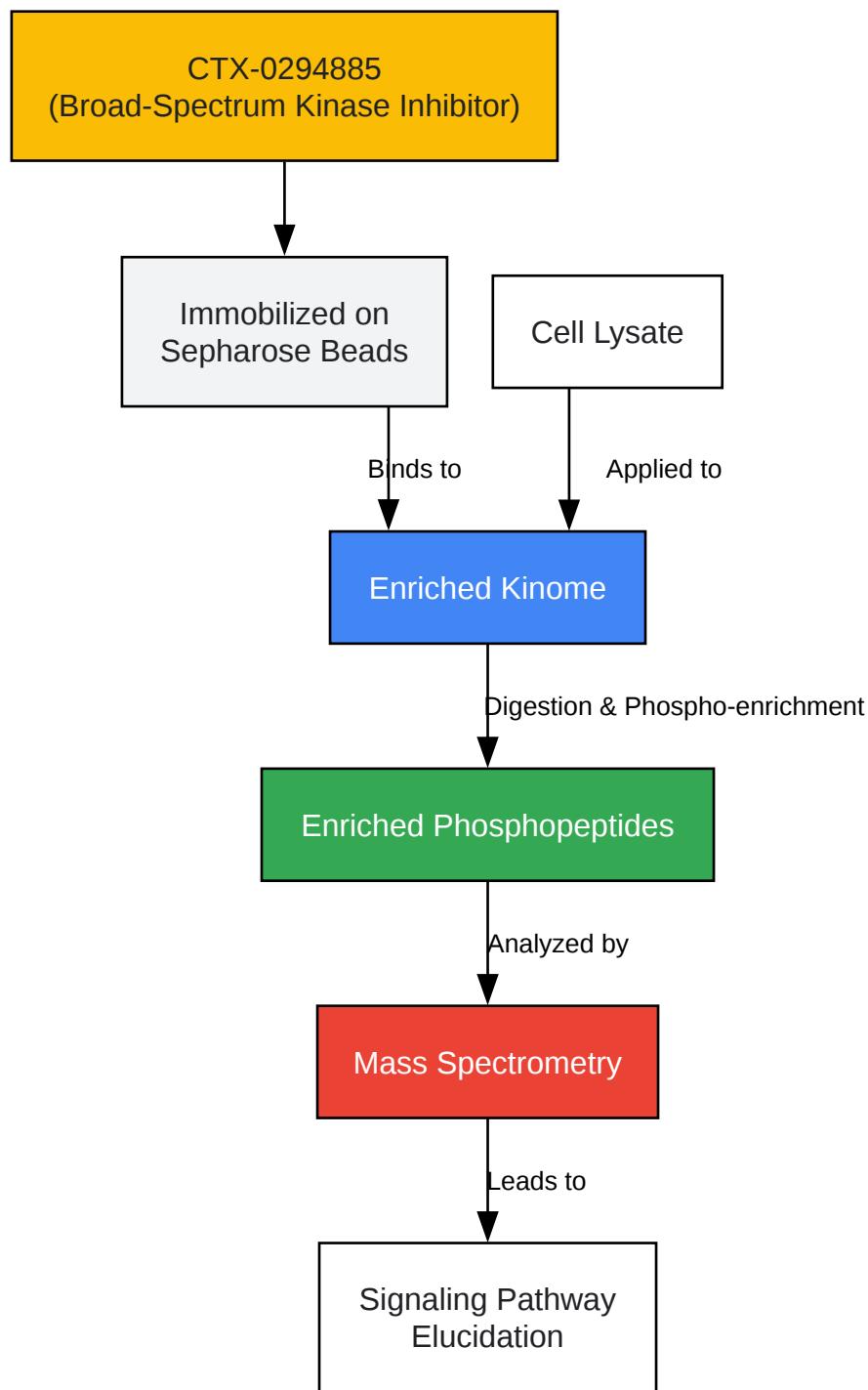
- Digested peptide sample (from Protocol 1)
- TiO₂ spin tips or columns
- Loading Buffer (e.g., 80% Acetonitrile (ACN), 5% Trifluoroacetic acid (TFA), 1 M Glycolic acid)
- Wash Buffer 1 (e.g., 80% ACN, 1% TFA)
- Wash Buffer 2 (e.g., 10% ACN, 0.2% TFA)
- Elution Buffer (e.g., 1% Ammonium hydroxide)

- Microcentrifuge tubes
- Centrifuge


Procedure:

- Sample Preparation:
 - Ensure the digested peptide sample is acidified (pH < 3.0) with TFA.
 - Resuspend the dried peptides in Loading Buffer.
- TiO₂ Column Equilibration:
 - Equilibrate the TiO₂ spin tip/column by washing with ACN, followed by Wash Buffer 1, and finally Loading Buffer.
- Phosphopeptide Binding:
 - Load the peptide sample onto the equilibrated TiO₂ column.
 - Centrifuge to pass the sample through the column. Reload the flow-through to maximize binding.
- Washing:
 - Wash the column sequentially with Loading Buffer, Wash Buffer 1, and Wash Buffer 2 to remove non-specifically bound, non-phosphorylated peptides.
- Elution:
 - Elute the bound phosphopeptides by adding Elution Buffer to the column and centrifuging into a fresh collection tube.
 - Repeat the elution step to ensure complete recovery.
- Sample Preparation for Mass Spectrometry:
 - Immediately acidify the eluate with formic acid.

- Desalt and concentrate the phosphopeptide sample using a C18 StageTip or equivalent before LC-MS/MS analysis.


Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for phosphopeptide analysis using CTX-0294885.

Logical Relationship of CTX-0294885 Application

[Click to download full resolution via product page](#)

Caption: Logical flow of CTX-0294885 application in phosphoproteomics.

Signaling Pathway Elucidation Concept

Caption: Conceptual diagram of signaling pathway discovery with CTX-0294885.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UCSF Mass Spectrometry Facility - Protocols Phospho Enrichment [msf.ucsf.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for CTX-0294885 in Phosphopeptide Enrichment]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1150419#ctx-0294885-for-phosphopeptide-enrichment-techniques>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com